molecular formula C17H17ClN2O3S2 B2568997 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 893377-45-2

2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2568997
CAS No.: 893377-45-2
M. Wt: 396.9
InChI Key: PXGGJIOHWBAULG-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • Sulfanyl linkage: A 2-(4-chlorophenyl)-2-oxoethyl group attached via a sulfur atom at position 2 of the pyrimidine ring .
  • Substituent at position 3: A 2-methoxyethyl group, which introduces an ether chain that may enhance solubility compared to purely aromatic substituents .

The 4-chlorophenyl group contributes electron-withdrawing effects, while the 2-methoxyethyl substituent balances hydrophobicity and polarity, making this compound distinct within its structural class.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S2/c1-23-8-7-20-16(22)15-13(6-9-24-15)19-17(20)25-10-14(21)11-2-4-12(18)5-3-11/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGGJIOHWBAULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(CCS2)N=C1SCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Key Functional Groups

  • Chlorophenyl Group : Enhances lipophilicity and may influence receptor binding.
  • Methoxyethyl Group : Potentially increases solubility and bioavailability.
  • Thieno-Pyrimidine Core : Known for diverse biological activities including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno-pyrimidine derivatives. The compound under discussion has shown promising results in inhibiting tumor cell proliferation in vitro. For instance, research indicates that compounds with similar structural motifs exhibit selective cytotoxicity against various cancer cell lines, including breast and lung cancers .

Case Study: In Vitro Cytotoxicity

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15
A549 (Lung)20
HeLa (Cervical)18

Antimicrobial Properties

Thieno-pyrimidine derivatives have also been investigated for their antimicrobial activities. The compound has demonstrated effectiveness against both gram-positive and gram-negative bacteria. Preliminary tests suggest that it can inhibit bacterial growth at low concentrations.

Case Study: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Neurological Applications

The compound's structural characteristics suggest potential applications in treating neurological disorders. Research into related thieno-pyrimidine compounds has indicated neuroprotective effects, possibly through mechanisms involving modulation of neurotransmitter systems or reduction of oxidative stress.

Case Study: Neuroprotective Effects

A study investigating the neuroprotective properties of thieno-pyrimidine derivatives found that these compounds could reduce neuronal apoptosis induced by oxidative stress in cultured neurons. This effect was attributed to the compound's ability to scavenge free radicals and modulate apoptotic pathways .

Mechanism of Action

The mechanism of action of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Compound Name / ID Key Substituents Molecular Formula Key Differences vs. Target Compound Evidence Source
3-Ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one - 4-Fluorophenyl (vs. 4-Cl)
- 3-Ethyl (vs. 2-methoxyethyl)
C₁₉H₁₈FN₃O₂S₂ Fluorine’s electronegativity alters electronic properties; ethyl group reduces polarity .
2-{[2-(4-Biphenylyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one - Biphenylyl (vs. 4-Cl-phenyl)
- 4-Ethoxyphenyl (vs. 2-methoxyethyl)
C₃₃H₂₉N₃O₃S₂ Biphenylyl increases hydrophobicity; ethoxyphenyl enhances π-π stacking potential .
3-(4-Chlorophenyl)-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one - 2-Chlorophenyl (vs. 4-Cl-phenyl)
- Tetrahydrobenzothieno core
C₂₄H₁₈Cl₂N₂O₂S₂ Ortho-chloro substitution introduces steric hindrance; saturated core reduces planarity .
2-[(4-Chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one - 2-Methoxyphenyl (vs. 2-methoxyethyl)
- Benzylsulfanyl (vs. oxoethyl)
C₂₁H₁₈ClN₃O₂S₂ Methoxyphenyl vs. methoxyethyl alters solubility; benzylsulfanyl lacks ketone functionality .

Electronic and Steric Effects

  • 4-Chlorophenyl vs. The 2-Cl variant () introduces steric constraints that may hinder binding to flat active sites .
  • Methoxyethyl vs. Aromatic Substituents : The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to 4-ethoxyphenyl () or 3-ethyl () groups, which are more lipophilic .

Biological Activity

The compound 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a member of the thieno[3,2-d]pyrimidine class, which has garnered significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of thieno[3,2-d]pyrimidin-4-one derivatives typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. The specific compound features a 4-chlorophenyl group and a methoxyethyl substituent that may influence its pharmacological properties.

Key Structural Features:

  • Thieno[3,2-d]pyrimidine Core : Known for its role in various biological activities.
  • Sulfanyl Group : Implicated in enzyme inhibition and interaction with biological targets.
  • Chlorophenyl and Methoxyethyl Substituents : These groups can modulate lipophilicity and receptor binding affinity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For instance, compounds with similar structures have been evaluated against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The compound in focus has shown promising cytotoxic effects:

  • IC50 Values : Preliminary findings indicate that derivatives exhibit IC50 values in the low micromolar range against selected cancer cell lines, suggesting significant potency compared to standard chemotherapeutics like doxorubicin .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The sulfanyl group is known to participate in enzyme inhibition. For example, related compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and urease with notable potency .
    CompoundEnzyme Inhibition IC50 (µM)
    7l2.14
    7m0.63
    7n2.17
  • Molecular Docking Studies : Computational studies have predicted interactions with key targets such as EGFR and PI3K pathways involved in tumor growth and survival . This suggests that the compound may interfere with signaling pathways critical for cancer cell proliferation.

Case Study 1: Antitumor Efficacy

In a recent investigation involving a series of thieno[3,2-d]pyrimidine derivatives, one compound exhibited an IC50 value of 0.55 µM against SU-DHL-6 lymphoma cells while maintaining low toxicity against normal HEK293T cells (CC50 = 15.09 µM). This indicates a favorable therapeutic index .

Case Study 2: Enzyme Inhibition

Another study reported that several thieno[3,2-d]pyrimidine derivatives showed strong inhibitory activity against urease, which is pivotal for certain bacterial infections. Compounds demonstrated IC50 values significantly lower than traditional inhibitors .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the structural integrity of this compound during synthesis?

  • Methodological Answer : Use a combination of 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS) for preliminary validation. For crystalline samples, single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of bond angles, stereochemistry, and spatial arrangement. For example, SC-XRD was employed in structurally analogous thienopyrimidinones to resolve disorder in the main residue and achieve a mean C–C bond accuracy of 0.005 Å .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions (solvent, temperature, catalyst) using Design of Experiments (DoE) frameworks. For instance, catalytic p-toluenesulfonic acid was used in one-step syntheses of related chromeno-pyrimidines to enhance efficiency . Monitor intermediates via thin-layer chromatography (TLC) and purify via column chromatography with gradient elution.

Q. What safety protocols are critical during synthesis and handling of intermediates?

  • Methodological Answer : Store reactive intermediates (e.g., chlorinated or sulfanyl-containing precursors) under inert atmospheres. Follow waste segregation protocols for halogenated byproducts, as improper disposal risks environmental contamination. Partner with certified waste management services for halogenated organic waste, as emphasized in safety guidelines for similar pyrimidine derivatives .

Advanced Research Questions

Q. How can contradictory NMR or crystallographic data be resolved for this compound?

  • Methodological Answer : If NMR signals overlap (e.g., due to conformational flexibility), use variable-temperature NMR or 2D techniques (COSY, HSQC) to assign peaks. For crystallographic ambiguities, refine disorder models using software like SHELXL and validate against spectroscopic data. In a study of pyrrolo-pyrimidines, SC-XRD resolved disorder in the main residue with an R factor of 0.054 .

Q. What computational strategies are suitable for predicting physicochemical properties and bioactivity?

  • Methodological Answer : Perform density functional theory (DFT) calculations to predict electronic properties and molecular electrostatic potentials. Use QSAR models to correlate substituent effects (e.g., 4-chlorophenyl or methoxyethyl groups) with bioactivity. A chromeno-pyrimidine study employed Molinspiration and SwissADME to predict drug-likeness and oral bioavailability .

Q. How should pharmacological assays be designed to evaluate this compound’s bioactivity?

  • Methodological Answer : Use a tiered approach:

  • In vitro : Screen for enzyme inhibition (e.g., kinase assays) or antimicrobial activity via microdilution (MIC/MBC).
  • In silico : Dock the compound into target proteins (e.g., PARP or EGFR) using AutoDock Vina, leveraging its thienopyrimidine core’s π-π stacking potential .
  • In vivo : Apply randomized block designs (as in agricultural studies ) to control variability in animal models.

Q. What strategies address solubility challenges in biological testing?

  • Methodological Answer : Use co-solvents (DMSO ≤1% v/v) or formulate as nanoparticles via solvent-antisolvent precipitation. For analogues with logP >3, employ lipid-based carriers. Structural modifications (e.g., introducing carboxylate groups, as in pyrimidine-4-carboxylic acid derivatives ) can enhance hydrophilicity.

Data Contradiction and Validation

Q. How can researchers validate conflicting bioactivity results across studies?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., cell line authentication, serum batch consistency). Cross-validate with orthogonal methods: e.g., corroborate antiproliferative effects (MTT assay) with apoptosis markers (Annexin V/PI flow cytometry). For inconsistent SAR trends, synthesize and test derivatives with systematic substituent variations .

Experimental Design

Q. What statistical frameworks are appropriate for dose-response studies?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate IC50_{50}/EC50_{50}. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. In agricultural trials, split-plot designs accounted for temporal and treatment variables —adaptable to pharmacokinetic studies.

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